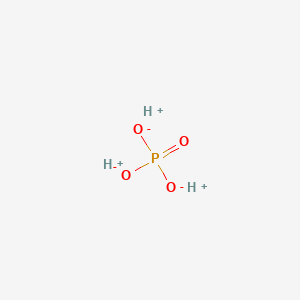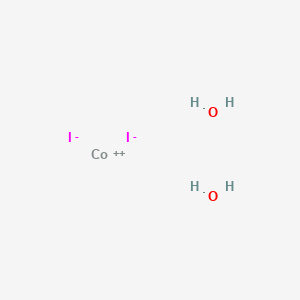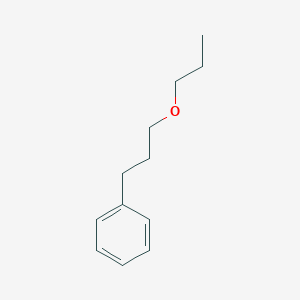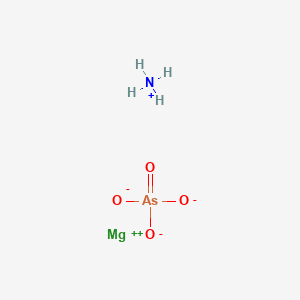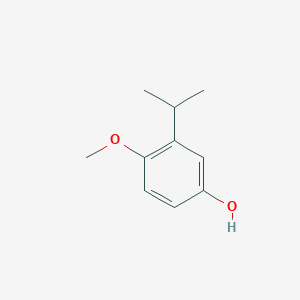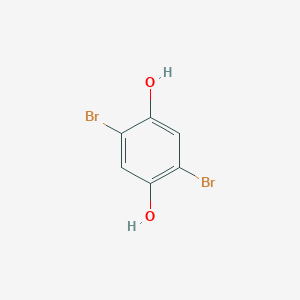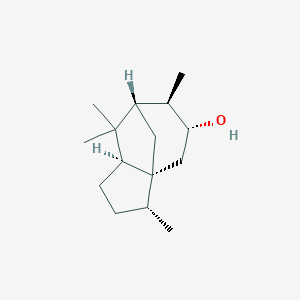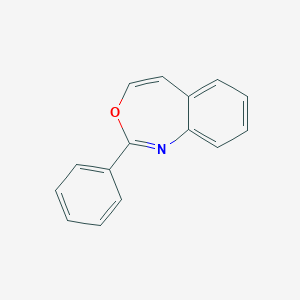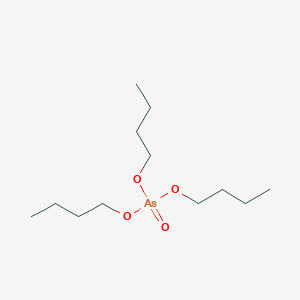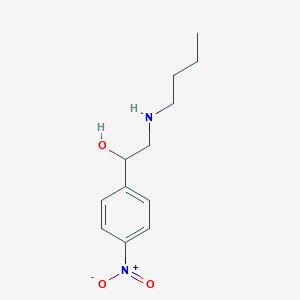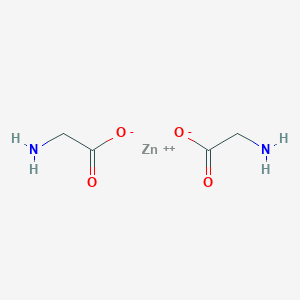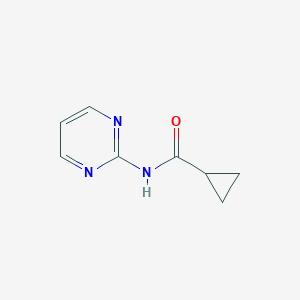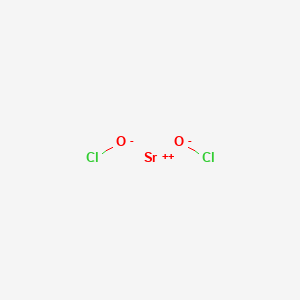
Strontium hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium hypochlorite, also known as Strontium Oxychloride, is a chemical compound that is commonly used in the field of chemistry and material science. It is a white, odorless, and crystalline solid that is soluble in water. The compound has several applications in various fields, including water treatment, disinfectants, and as an oxidizing agent.
Mécanisme D'action
The mechanism of action of Strontium hypochlorite hypochlorite is based on its strong oxidizing properties. It can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones, to their corresponding carboxylic acids. It can also oxidize sulfur-containing compounds to sulfonic acids and nitrogen-containing compounds to nitrates.
Effets Biochimiques Et Physiologiques
Strontium hypochlorite hypochlorite has no known biochemical or physiological effects on living organisms. However, it is a strong oxidizing agent and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Strontium hypochlorite hypochlorite in lab experiments include its strong oxidizing properties, which make it an excellent reagent for organic synthesis reactions. It is also relatively inexpensive and readily available. The limitations of using Strontium hypochlorite hypochlorite in lab experiments include its potential to cause skin irritation and respiratory problems if inhaled. It is also a strong oxidizing agent, which can lead to the over-oxidation of organic compounds.
Orientations Futures
There are several future directions for the research and development of Strontium hypochlorite hypochlorite. One potential area of research is the synthesis of Strontium hypochlorite-based materials using Strontium hypochlorite hypochlorite as a precursor. Another area of research is the development of new synthetic routes for the production of Strontium hypochlorite hypochlorite that are more efficient and environmentally friendly. Additionally, the potential use of Strontium hypochlorite hypochlorite in the field of water treatment and disinfectants could be explored further.
Méthodes De Synthèse
The most common method of synthesizing Strontium hypochlorite hypochlorite is by reacting Strontium hypochlorite chloride with sodium hypochlorite. The reaction takes place in an aqueous solution, and the resulting product is a white precipitate of Strontium hypochlorite hypochlorite.
Applications De Recherche Scientifique
Strontium hypochlorite hypochlorite has several scientific research applications. It is commonly used as an oxidizing agent in organic synthesis reactions. It can also be used as a disinfectant and water treatment agent due to its strong oxidizing properties. In the field of material science, Strontium hypochlorite hypochlorite is used as a precursor for the synthesis of Strontium hypochlorite-based materials.
Propriétés
Numéro CAS |
14674-76-1 |
|---|---|
Nom du produit |
Strontium hypochlorite |
Formule moléculaire |
Sr(ClO)2 Cl2O2S |
Poids moléculaire |
190.5 g/mol |
Nom IUPAC |
strontium;dihypochlorite |
InChI |
InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |
Clé InChI |
DFKCZMNZBDPBGG-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
SMILES canonique |
[O-]Cl.[O-]Cl.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




